4-Fluoro-1-naphthaldehyde

Vue d'ensemble

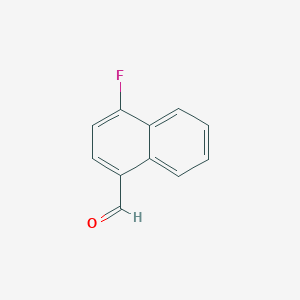

Description

4-Fluoro-1-naphthaldehyde is an organic compound with the chemical formula C11H7FO. It is a fluorinated derivative of naphthaldehyde, characterized by the presence of a fluorine atom at the fourth position of the naphthalene ring and an aldehyde group at the first position. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-1-naphthaldehyde can be synthesized through the aromatic nucleophilic substitution reaction of 1-naphthaldehyde with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction typically involves the following steps:

Starting Material: 1-naphthaldehyde.

Fluorination: Introduction of the fluorine atom using hydrogen fluoride or a fluoride salt under controlled conditions.

Reaction Conditions: The reaction is carried out under appropriate temperature and time conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom by a nucleophile, such as a thiolate ion, resulting in the formation of new C-S bonds.

Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide (DMSO) or protic solvents like methanol and water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted naphthaldehydes with new functional groups.

Oxidation: Formation of 4-fluoro-1-naphthoic acid.

Reduction: Formation of 4-fluoro-1-naphthylmethanol.

Applications De Recherche Scientifique

Organic Synthesis

4-Fluoro-1-naphthaldehyde serves as a versatile building block in organic synthesis. Its reactivity is enhanced by the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions. This property allows for the introduction of various substituents at the 4-position of the naphthalene ring, facilitating the creation of complex organic molecules .

Key Reactions:

- Aromatic Nucleophilic Substitution (SNAr): The compound participates in SNAr reactions, forming important C-C, C-S, and C-O bonds crucial for synthesizing various fluorinated compounds.

- Mechanism Insights: Studies employing Density Functional Theory (DFT) have shown that solvent effects significantly influence reaction mechanisms and kinetics, providing insights for optimizing synthetic conditions .

Biological Applications

Recent studies have explored the biological activities of this compound derivatives. These investigations focus on their potential as probes in biochemical studies and their roles in drug development.

Case Study:

- Naphtholactams Development: Research has demonstrated that derivatives of this compound can be synthesized to create naphtholactams with antimicrobial properties against pathogens like Pseudomonas aeruginosa. These compounds are evaluated for their efficacy in inhibiting bacterial growth, contributing to antibiotic development efforts .

Pharmaceutical Development

The compound's structural features make it an attractive candidate for developing pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Applications:

- Fluorinated Drug Candidates: this compound is explored in synthesizing fluorinated drug candidates, which may offer improved therapeutic profiles compared to non-fluorinated analogs .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for producing advanced materials.

Materials Science

The compound is employed in synthesizing specialty chemicals and polymers. Its unique properties allow it to be integrated into various materials that require specific performance characteristics.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Pharmaceuticals | Development of fluorinated drug candidates |

| Materials Science | Production of polymers and specialty chemicals |

Mécanisme D'action

The mechanism of action of 4-fluoro-1-naphthaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. In aromatic nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through a concerted mechanism, forming a single transition state with a lower activation energy barrier compared to a stepwise mechanism . The presence of the formyl group enhances the reactivity of the compound by stabilizing the transition state.

Comparaison Avec Des Composés Similaires

- 4-Fluoro-2-naphthaldehyde

- 1-Fluoro-2-naphthaldehyde

- 1-Fluoronaphthalene

Comparison: 4-Fluoro-1-naphthaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which influences its reactivity and applications. Compared to its isomers, this compound exhibits higher reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

4-Fluoro-1-naphthaldehyde is a fluorinated organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C₁₁H₇FO) features a fluorine atom at the 4-position of the naphthalene ring and an aldehyde functional group at the 1-position. This unique structure enhances its reactivity and biological properties, making it a valuable compound in organic synthesis and pharmaceutical development.

The primary mechanism of action for this compound involves aromatic nucleophilic substitution (SNAr) reactions. The presence of the fluorine atom activates the aromatic ring, facilitating reactions with nucleophiles such as thiolates or amines. This property allows for the formation of various derivatives that can exhibit biological activity.

Key Reactions

- Aromatic Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, leading to the formation of new C-S or C-N bonds.

- Oxidation and Reduction : The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, providing further avenues for functionalization.

- Condensation Reactions : The aldehyde can react with amines to form imines or hydrazones, which are important in drug design.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on naphtholactams synthesized from this compound showed inhibitory effects against Pseudomonas aeruginosa , a common pathogen in infections. The Minimum Inhibitory Concentration (MIC) values were determined using microdilution methods, highlighting the compound's potential in treating bacterial infections .

| Compound | Activity Against | MIC (µg/ml) |

|---|---|---|

| Naphtholactam from 4-F-1-Naphthaldehyde | Pseudomonas aeruginosa | >300 |

Cytotoxicity and Apoptosis Induction

In studies involving cancer cell lines, this compound derivatives have been shown to induce apoptosis. For example, certain synthesized compounds caused reactive oxygen species (ROS) production and mitochondrial dysfunction in liver cancer cells . This suggests a mechanism where oxidative stress leads to programmed cell death, providing a potential pathway for cancer therapy.

Case Studies

- Synthesis and Evaluation of Naphtholactams : A study synthesized various naphtholactams from this compound and evaluated their antibacterial properties against Pseudomonas aeruginosa. The results indicated that specific substitutions on the naphtholactam structure enhanced antibacterial efficacy .

- Antioxidant Properties : Research has also explored the antioxidant capabilities of this compound derivatives. These compounds were found to scavenge free radicals effectively, which could contribute to their cytoprotective effects in various biological systems .

Propriétés

IUPAC Name |

4-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUCGZVKZDBILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427449 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172033-73-7 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What makes 4-Fluoro-1-naphthaldehyde useful in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions [, ]. This allows for the facile introduction of various substituents at the 4-position of the naphthalene ring, expanding the possibilities for creating new molecules.

Q2: How does the presence of different solvents influence the reactivity of this compound in SNAr reactions?

A2: A study employing Density Functional Theory (DFT) calculations investigated the SNAr reaction of this compound with methylthiolate ion in various environments []. The study revealed that the reaction proceeds differently in the gas phase compared to protic and aprotic solvents. These differences highlight the significant role of solvent effects on the reaction mechanism and kinetics, providing valuable insights for optimizing reaction conditions in synthetic applications.

Q3: Is there an efficient method for synthesizing this compound on a larger scale?

A3: Yes, a study outlines a convenient large-scale synthesis of this compound [, ]. While the specifics of this synthesis are not detailed in the abstracts provided, the existence of such a method suggests that this compound can be readily accessed for further research and applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.